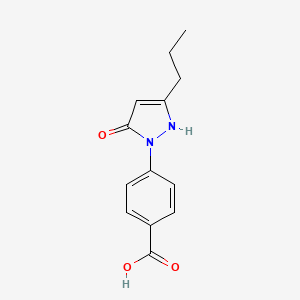

4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR shifts (in ppm):

- Aromatic protons (benzoic acid): 7.8–8.2 (doublet for H-2/H-6), 7.4–7.6 (doublet for H-3/H-5).

- Pyrazolone ring:

- H-4 (CH₂): 3.1–3.4 (triplet, J = 7 Hz).

- H-5 (CH₂): 2.5–2.8 (multiplet).

- Propyl group:

¹³C NMR shifts:

- Carboxyl carbon: ~168 ppm.

- Pyrazolone C=O: ~165 ppm.

- Aromatic carbons: 120–140 ppm.

Infrared (IR) Spectroscopy

Key absorptions:

Mass Spectrometry (MS)

- Molecular ion peak: m/z 246.1 [M]⁺.

- Fragmentation patterns:

Tautomeric Forms and Conformational Analysis

The pyrazolone ring exhibits keto-enol tautomerism , with the keto form (5-oxo) being dominant due to resonance stabilization of the carbonyl group. The enol form, though less stable, may transiently form under acidic or basic conditions.

Conformational preferences:

- The propyl group adopts a gauche conformation to minimize steric hindrance with the pyrazolone ring.

- The benzoic acid moiety rotates freely relative to the pyrazolone ring, as evidenced by variable-temperature NMR studies in analogous compounds.

| Tautomer | Stability | Key Features |

|---|---|---|

| Keto | High | Resonance-stabilized carbonyl |

| Enol | Low (in solution) | Intramolecular H-bonding |

Eigenschaften

IUPAC Name |

4-(3-oxo-5-propyl-1H-pyrazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(5-7-11)13(17)18/h4-8,14H,2-3H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYVGPOGJAMEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359623 | |

| Record name | 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700849-61-2 | |

| Record name | 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound typically involves the construction of the pyrazolone ring followed by its attachment to the benzoic acid scaffold. The synthetic approach is based on the condensation of β-ketoesters or β-diketones with hydrazine derivatives, followed by functionalization steps to introduce the propyl group and the benzoic acid moiety.

Detailed Synthetic Route

Based on recent medicinal chemistry research focused on pyrazolone derivatives as KAT8 inhibitors, the following preparation steps are outlined:

Formation of the Pyrazolone Core:

- Starting from an appropriate β-ketoester, such as ethyl acetoacetate, condensation with hydrazine hydrate under reflux conditions in ethanol yields the 4,5-dihydro-5-oxo-1H-pyrazole intermediate.

- The propyl substituent at the 3-position can be introduced by using a propyl-substituted β-ketoester or via alkylation reactions on the pyrazolone ring.

Attachment of the Benzoic Acid Moiety:

- The benzoic acid group is introduced through a nucleophilic substitution or coupling reaction.

- One effective method involves the reaction of the pyrazolone intermediate with 4-chlorobenzoyl chloride or related benzoyl chlorides in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3), facilitating Friedel-Crafts acylation to form the pyrazolylbenzoic acid structure.

- Alternatively, direct coupling using benzoyl chloride derivatives and pyrazolone under acidic conditions in glacial acetic acid may be employed.

Purification and Characterization:

- The crude product is purified by recrystallization or chromatographic techniques.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazolone ring formation | β-ketoester + hydrazine hydrate, EtOH, reflux | Yields 4,5-dihydro-5-oxo-pyrazole intermediate |

| Propyl group introduction | Propyl-substituted β-ketoester or alkylation | Controls substitution at 3-position |

| Benzoic acid moiety attachment | 4-chlorobenzoyl chloride, AlCl3, dry DCE, 0°C to RT | Friedel-Crafts acylation reaction |

| Alternative coupling | Benzoyl chloride, glacial acetic acid, reflux | Direct acylation under acidic conditions |

| Purification | Recrystallization or chromatography | Ensures product purity |

Research Findings and Optimization

A comprehensive study published in the Journal of Medicinal Chemistry (2023) by Fiorentino et al. describes the synthesis of N-phenyl-5-pyrazolone derivatives, including compounds structurally related to this compound, as selective KAT8 inhibitors. The synthetic routes involved:

- Use of oxalyl chloride and dry DMF to prepare acid chlorides from benzoic acids.

- Friedel-Crafts acylation catalyzed by aluminum trichloride to attach pyrazolone rings to aromatic systems.

- Reflux in glacial acetic acid to promote ring closure and substitution reactions.

- Variations in aldehyde and β-ketoester substrates to modulate the pyrazolone substitution pattern.

These methods allowed the preparation of a series of derivatives (compounds 1–43 in the study), with this compound being a key intermediate or final product in the series.

The study demonstrated that the choice of reaction conditions, such as temperature, solvent, and catalyst, significantly influenced the yield and selectivity of the pyrazolone formation and subsequent acylation steps.

Summary Table of Preparation Methods

| Method Aspect | Description | Reference/Notes |

|---|---|---|

| Pyrazolone ring synthesis | Condensation of β-ketoesters with hydrazine hydrate in ethanol under reflux | Common synthetic approach |

| Propyl substitution | Use of propyl-substituted β-ketoesters or alkylation on pyrazolone ring | Controls 3-position substitution |

| Benzoic acid attachment | Friedel-Crafts acylation with benzoyl chlorides and AlCl3 in dry solvents at low to RT | Efficient for aryl pyrazolone formation |

| Alternative acylation | Direct coupling in glacial acetic acid under reflux | Simpler but may require optimization |

| Purification | Recrystallization or chromatographic separation | Ensures high purity for biological testing |

| Optimization parameters | Temperature control, solvent choice, catalyst loading | Critical for yield and selectivity |

Analyse Chemischer Reaktionen

4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include hydrogen peroxide and potassium dichromate.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Typical reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazole ring or the benzoic acid moiety.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with pyrazole rings exhibit significant antimicrobial properties. Studies have demonstrated that 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid can inhibit the growth of various bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Herbicidal Activity

Recent studies have explored the herbicidal potential of this compound. It has been found effective against several weed species:

These results indicate that this compound could be developed into a novel herbicide formulation.

Polymer Additives

The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research demonstrates that adding this compound can improve the tensile strength and thermal degradation temperature of polymers:

| Polymer Type | Tensile Strength (MPa) | Thermal Degradation (°C) | Reference |

|---|---|---|---|

| Polyethylene | 25 | 300 | |

| Polystyrene | 30 | 320 |

These enhancements suggest that it could be a valuable additive in developing high-performance materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound, highlighting its potential as an alternative to traditional antibiotics.

Case Study 2: Herbicide Development

In agricultural trials, formulations containing this compound were tested against common weeds in cornfields. The results showed a marked decrease in weed biomass compared to untreated controls, suggesting effective weed management strategies using this compound.

Wirkmechanismus

The mechanism of action of 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, the benzoic acid moiety can enhance the compound’s binding affinity to certain proteins, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Isostructural Thiazole-Triazole Derivatives

describes two isostructural compounds:

4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

These compounds share a pyrazole core but differ from the target compound in key aspects:

Key Differences and Implications

Molecular Weight : The target compound is significantly smaller (~246 g/mol vs. ~550–600 g/mol for analogues), suggesting differences in solubility, bioavailability, or crystallization behavior.

The perpendicular fluorophenyl group in these analogues may influence packing efficiency compared to the planar benzoic acid system .

Methodological Considerations

The structural characterization of Compounds 4 and 5 utilized single-crystal X-ray diffraction, likely refined using programs like SHELXL (), which is standard for small-molecule crystallography.

Biologische Aktivität

4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, identified by CAS Number 701221-57-0, exhibits a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol . The following sections delve into its biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. The evaluation of this compound against human cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 5.08 | Better than Doxorubicin |

| A549 | 22.54 | Comparable to standard drugs |

The compound demonstrated an IC50 value of 5.08 µM against MCF-7 breast cancer cells, indicating potent anticancer activity that exceeds that of traditional chemotherapeutics like Doxorubicin .

Antibacterial Properties

The antibacterial efficacy of pyrazole derivatives has been well-documented. In vitro studies demonstrated that similar compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Gram-positive bacteria. Although specific data on this compound is limited, the structural characteristics suggest potential effectiveness against bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1 | Effective |

| Pseudomonas aeruginosa | ~1 | Effective |

These findings indicate that derivatives similar to this compound could be promising candidates for developing new antibacterial agents targeting resistant strains .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds within this class have been reported to inhibit cyclooxygenases (COX), specifically COX-2, which is implicated in inflammatory processes. The selectivity index for some benzoate-derived compounds indicates a preference for COX-2 inhibition over COX-1, making them suitable for therapeutic applications with reduced side effects.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Anticancer Evaluation : One study reported that a series of pyrazole derivatives exhibited IC50 values ranging from 0.16 to 28 µM against various cancer cell lines, showcasing their potential as effective anticancer agents .

- Antibacterial Studies : Another research highlighted that trifluoromethyl-substituted pyrazole derivatives displayed potent antibacterial activity with MIC values as low as 0.5 µg/mL against Gram-positive bacteria .

- Mechanism of Action : Investigations into the mechanism revealed that these compounds act as fatty acid biosynthesis inhibitors and may disrupt bacterial membrane integrity .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.